3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine
Description
Properties
Molecular Formula |
C7H12IN3 |
|---|---|
Molecular Weight |
265.09 g/mol |
IUPAC Name |
5-iodo-2-(2-methylpropyl)pyrazol-3-amine |
InChI |
InChI=1S/C7H12IN3/c1-5(2)4-11-7(9)3-6(8)10-11/h3,5H,4,9H2,1-2H3 |
InChI Key |
BXAKAAKPPNUOLR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)CN1C(=CC(=N1)I)N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine typically involves the iodination of a pyrazole precursor. One common method involves the reaction of 1-(2-methylpropyl)-1H-pyrazol-5-amine with iodine in the presence of a suitable oxidizing agent. The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions to form different derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki or Sonogashira coupling to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium azide or potassium thiolate in polar solvents.
Oxidation: Oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with sodium azide would yield 3-azido-1-(2-methylpropyl)-1H-pyrazol-5-amine.
Scientific Research Applications
Pharmaceutical Applications
Anticancer Research
Recent studies have highlighted the potential of 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine as a promising candidate for anticancer drug development. Its unique structure allows for interaction with specific biological targets, which may inhibit cancer cell proliferation. For instance, derivatives of pyrazole compounds have shown effectiveness in targeting various cancer pathways, leading to enhanced therapeutic outcomes .
Antiviral Activity
This compound has been investigated for its antiviral properties, particularly against viruses such as measles and influenza. Research indicates that pyrazole derivatives can inhibit viral replication by targeting dihydroorotate dehydrogenase (DHODH), a crucial enzyme in the viral lifecycle . The structural modifications of pyrazole compounds have been shown to enhance their bioavailability and potency.
Analgesic and Anti-inflammatory Properties
Studies have also explored the analgesic and anti-inflammatory effects of pyrazole compounds. The mechanism involves modulation of inflammatory pathways, suggesting that this compound could serve as a lead compound for developing new anti-inflammatory drugs .
Agrochemical Applications
Development of Herbicides and Fungicides
In agricultural chemistry, this compound is utilized as an intermediate in the synthesis of herbicides and fungicides. Its ability to enhance crop yields while providing protection against pests is critical for sustainable agriculture. The compound's efficacy in formulations has been demonstrated through various field trials .
Case Study: Synthesis of Agrochemicals
A study demonstrated the successful incorporation of this pyrazole derivative into new herbicide formulations, resulting in improved efficacy against common agricultural weeds. The research highlighted the compound's role in enhancing the selectivity and effectiveness of the herbicide .
Material Science Applications
Polymer Chemistry
In material science, this compound is employed in the formulation of specialty polymers and coatings. Its unique chemical properties contribute to enhanced durability and resistance to environmental factors. This application is particularly relevant in developing materials for construction and automotive industries.
| Application Area | Specific Use | Benefits |
|---|---|---|
| Pharmaceuticals | Anticancer agents | Targeted therapy |
| Antiviral drugs | Inhibition of viral replication | |
| Agrochemicals | Herbicides | Increased crop yield |
| Fungicides | Pest protection | |
| Material Science | Specialty polymers | Enhanced durability |
Analytical Chemistry Applications
Reagent in Analytical Techniques
this compound serves as a reagent in various analytical techniques, aiding in the detection and quantification of other compounds. Its role is crucial for quality control processes within pharmaceutical manufacturing .
Mechanism of Action
The mechanism by which 3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine exerts its effects depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The iodine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity towards its molecular targets .
Comparison with Similar Compounds
Structural Modifications at the 3-Position
The 3-position of the pyrazole core is critical for modulating biological activity. Below is a comparative analysis of substituents at this position:
| Compound Name | 3-Position Substituent | Molecular Weight | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|
| 3-Iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine | Iodo (I) | ~293.12* | Potential enzyme inhibition (inferred) | [3, 14] |
| 3-Phenyl-1H-pyrazol-5-amine | Phenyl (C₆H₅) | 159.18 | Base structure for thrombin inhibitors | [3, 11] |
| 3-Cyclopropyl-1-(2-fluorophenyl)-1H-pyrazol-5-amine | Cyclopropyl (C₃H₅) | 336.39 | Antimicrobial/antibacterial applications | [10] |
| 3-(Methylthio)-1H-pyrazol-5-amine | Methylthio (SCH₃) | 129.18 | Unspecified biological activity | [18] |
| 3-Ethyl-1H-pyrazol-5-amine | Ethyl (C₂H₅) | 111.14 | Synthetic intermediate | [11] |
*Calculated based on molecular formula (C₇H₁₁IN₃).
Key Observations :
- Iodo Substituent : The iodine atom’s large size and electronegativity may improve target binding via halogen bonding, a feature absent in smaller groups like ethyl or methylthio .
- Phenyl/Cyclopropyl Groups : These substituents enhance aromatic or hydrophobic interactions, respectively, but lack the polarizability of iodine .
Modifications at the 1-Position
The 1-position substituent influences solubility and steric accessibility:
| Compound Name | 1-Position Substituent | Molecular Weight | Key Properties/Applications | Evidence ID |
|---|---|---|---|---|
| This compound | 2-Methylpropyl (C₄H₉) | ~293.12* | Balances lipophilicity and bulk | [14] |
| 1-Methyl-3-(2-methylpropyl)-1H-pyrazol-5-amine | Methyl (CH₃) | 153.22 | Reduced steric hindrance | [17] |
| 1-Phenyl-3-methyl-1H-pyrazol-5-amine | Phenyl (C₆H₅) | 173.21 | Enhanced aromatic interactions | [19] |
| N-Ethyl-1-methyl-3-(pyridin-3-yl)-1H-pyrazol-5-amine | Ethyl (C₂H₅) | 202.24 | Improved solubility via pyridinyl | [7] |
Key Observations :
- 2-Methylpropyl Group : Provides moderate lipophilicity, facilitating membrane permeability while avoiding excessive bulk .
Biological Activity
3-iodo-1-(2-methylpropyl)-1H-pyrazol-5-amine is a member of the pyrazole family, known for its diverse biological activities and potential therapeutic applications. This compound features a unique structural configuration that influences its interaction with various biological targets, including enzymes and receptors.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes by binding to their active sites, thus preventing substrate interaction and subsequent catalysis. This inhibition can lead to modulation of metabolic pathways, affecting cellular functions and signaling processes.
- Receptor Interaction : It may also interact with various receptors, altering their activity and influencing downstream signaling pathways. Such interactions can induce cellular responses like apoptosis or cell cycle arrest.
Biological Activity
Research has highlighted several biological activities associated with this compound, including:
- Antiproliferative Effects : Studies indicate that pyrazole derivatives exhibit significant antiproliferative activity against various cancer cell lines. For instance, compounds similar to this compound have shown low micromolar GI50 values against K562 (chronic myeloid leukemia) and MCF-7 (breast cancer) cell lines, suggesting strong potential for anticancer therapies .
- Neuroprotective Properties : Pyrazole derivatives have been investigated for their neuroprotective effects. For example, compounds in this class have demonstrated antioxidant capabilities and neurocytoprotective effects in models of ischemic stroke, indicating potential applications in neurodegenerative diseases .
Case Studies
- Anticancer Activity : A study evaluated the antiproliferative effects of various pyrazole derivatives on K562 and MCF-7 cells. Compounds were tested at concentrations ranging from 1 to 100 µM over different time periods (24, 48, and 72 hours). Results showed that certain derivatives significantly induced apoptosis through mechanisms involving PARP cleavage and caspase activation .
- Neuroprotective Efficacy : In an investigation focused on ischemic stroke models, a related pyrazole derivative exhibited significant neuroprotective effects by reducing infarct size in animal models. The compound's antioxidant properties were linked to its ability to scavenge free radicals and chelate metal ions like Cu²⁺, further supporting its therapeutic potential in stroke management .
Data Tables
| Biological Activity | Cell Line/Model | Concentration (µM) | Effect Observed |
|---|---|---|---|
| Antiproliferative | K562 | 10 | Apoptosis induction via PARP cleavage |
| Antiproliferative | MCF-7 | 50 | Significant reduction in cell viability |
| Neuroprotection | SH-SY5Y (neuron model) | 25 | Reduced oxidative stress and cell death |
Q & A
Q. What computational approaches predict the pharmacokinetic profile of this compound?
- Methodological Answer :
- ADME Modeling : Use SwissADME to predict LogP (estimated ~3.2) and BBB permeability. The iodine atom may reduce bioavailability due to high molecular weight .
- Metabolism Prediction : CYP450 isoforms (e.g., CYP3A4) likely mediate deiodination, as seen in related iodopyrazoles .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
